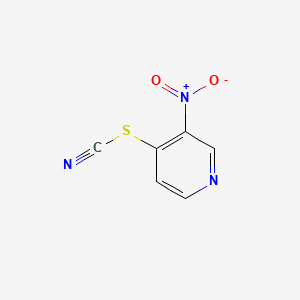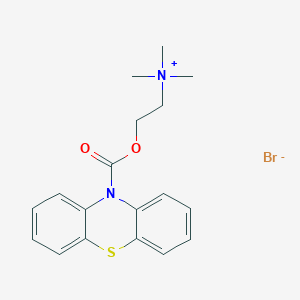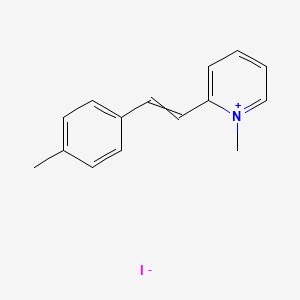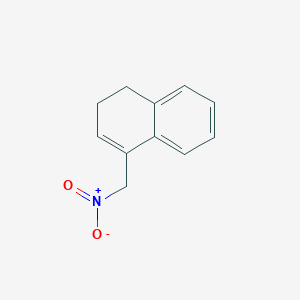![molecular formula C31H22N2O B14336086 4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline CAS No. 97802-14-7](/img/structure/B14336086.png)
4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where biphenyl and methoxyphenyl groups are introduced to the phenanthroline core under acidic conditions . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
作用機序
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can bind to metal ions, forming complexes that exhibit unique catalytic properties .
類似化合物との比較
Similar Compounds
4’-Methoxybiphenyl-4-carboxaldehyde: Shares the methoxyphenyl group but lacks the phenanthroline core.
N-(4’-Methoxy-4-biphenylylsulfonyl)-beta-alanine: Contains a biphenyl and methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is unique due to its combination of biphenyl, methoxyphenyl, and phenanthroline moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in materials science and medicinal chemistry.
特性
CAS番号 |
97802-14-7 |
|---|---|
分子式 |
C31H22N2O |
分子量 |
438.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-7-(4-phenylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C31H22N2O/c1-34-25-13-11-24(12-14-25)27-18-20-33-31-29(27)16-15-28-26(17-19-32-30(28)31)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-20H,1H3 |
InChIキー |
ZOZQGBKUYMWQMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)


![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


